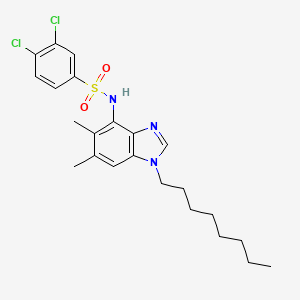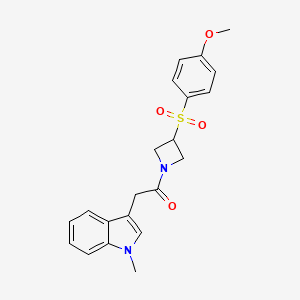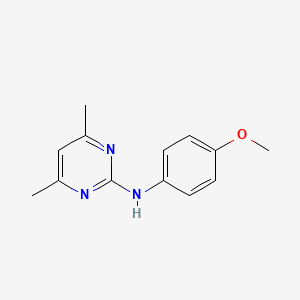![molecular formula C21H18N6O2 B2510916 3-(7-(2,4-Dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0](/img/structure/B2510916.png)
3-(7-(2,4-Dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group, a methoxyphenol group, and a dimethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl core, followed by the introduction of the methoxyphenol and dimethylphenyl groups .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and IR spectroscopy . The presence of various functional groups would result in characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxyphenol group could undergo reactions typical of phenols, while the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group could participate in reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties would be influenced by the structure of the compound and its functional groups .Wissenschaftliche Forschungsanwendungen
CDK2-Inhibition zur Krebsbehandlung
CDK2 (Cyclin-abhängige Kinase 2) ist ein attraktives Ziel für die Krebstherapie, da sie selektiv auf Tumorzellen wirkt. Forscher haben eine neue Reihe von kleinen Molekülen entwickelt, die zwei bevorzugte Gerüste aufweisen: Pyrazolo[3,4-d]pyrimidin und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin. Diese Verbindungen wurden als neuartige CDK2-Inhibitoren synthetisiert . Zu den wichtigsten Erkenntnissen gehören:
ADMET-Studien: In-silico-ADMET-Studien und Bewertungen der Medikamenteneignung zeigten geeignete pharmakokinetische Eigenschaften, die ihre Antitumoraktivität unterstützen .
Multi-Target-Liganden unter Verwendung reaktiver Linker
Ein weiterer Weg besteht darin, Adenosinrezeptor-Antagonisten mit reaktiven Linkern zu entwickeln. Die Funktionalisierung dieser Derivate ermöglicht einen einfachen Zugang zu Multi-Target-Liganden, Rezeptor-Sonden, Drug-Delivery-Systemen sowie diagnostischen oder theranostischen Systemen .
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die Krebsbehandlung durch CDK2-Inhibition ist und Möglichkeiten für die Entwicklung von Multi-Target-Liganden bietet. Forscher erforschen weiterhin ihr Potenzial in verschiedenen therapeutischen Kontexten. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to cell death .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to alterations in cell cycle progression .
Cellular Effects
In cellular studies, 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Eigenschaften
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)






![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)
![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)
